![molecular formula C10H9BrF3N B13055005 1-[3-Bromo-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13055005.png)
1-[3-Bromo-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine
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Overview
Description
1-[3-Bromo-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an amine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Bromo-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Amination: The amine group can be introduced through nucleophilic substitution reactions using amine precursors such as ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-Bromo-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium
Biological Activity
Chemical Structure and Properties
The molecular formula of 1-[3-Bromo-5-(trifluoromethyl)phenyl]prop-2-en-1-amine is C10H9BrF3N, which indicates the presence of:
- A bromine substituent at the 3-position of the phenyl ring.
- A trifluoromethyl group at the 5-position.
- A prop-2-en-1-amine side chain.
The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are desirable traits in drug development .
Biological Activity Overview
While direct studies on the biological activity of this compound are scarce, compounds with similar structures have demonstrated various biological effects. The following sections summarize relevant findings from related research.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, derivatives with similar functional groups have shown effectiveness against antibiotic-resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
Table 1: Antimicrobial Activity of Related Compounds
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
Compound A | 3.12 | MRSA |
Compound B | 12.5 | E. faecalis |
Compound C | 6.25 | E. coli |
The presence of electron-withdrawing groups like trifluoromethyl has been shown to play a critical role in enhancing the potency of these compounds against various pathogens .
The mechanism by which trifluoromethyl-containing compounds exert their biological effects often involves interactions with cellular targets that disrupt normal cellular functions. For example, studies have indicated that certain derivatives can inhibit macromolecular synthesis in bacteria, which is crucial for their growth and replication .
Case Studies
Several studies have investigated the biological activities of structurally similar compounds:
- Antichlamydial Activity : A study focused on new scaffolds that activate ClpP (a protease in bacteria) found that certain trifluoromethyl-substituted compounds exhibited selective activity against Chlamydia species. This suggests that the trifluoromethyl group may enhance selectivity and potency against specific pathogens .
- Antibacterial Effects : Another investigation into N-(trifluoromethyl)phenyl substituted pyrazole derivatives revealed significant antibacterial activity against resistant strains, showcasing how modifications in structure can lead to enhanced biological properties .
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving related trifluoromethyl-containing derivatives, it was reported that many exhibited low cytotoxicity towards human cells, with selectivity factors indicating a favorable therapeutic index .
Scientific Research Applications
Chemical Properties and Structure
The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability compared to other substituents. The bromine atom allows for further functionalization through coupling reactions, while the prop-2-en-1-amine side chain provides a reactive handle for modifications or conjugations. This structural versatility suggests numerous applications in drug development and materials synthesis.
Medicinal Chemistry
Compounds structurally similar to 1-[3-Bromo-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine have been investigated for their biological activities. The trifluoromethyl group is known to enhance pharmacokinetic properties, making such compounds promising candidates for drug development. While specific biological activity data for this compound is limited, similar compounds have shown:
- Anticancer Activity : Some derivatives exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Certain analogs have demonstrated effectiveness against bacterial strains, suggesting potential as antimicrobial agents.
Environmental Studies
The compound's structural characteristics may also make it relevant in environmental chemistry, particularly in studying the behavior of heterocyclic amines as environmental pollutants. Heterocyclic amines are known carcinogens that can form DNA adducts leading to cancer initiation. The study of compounds like this compound can provide insights into:
- Carcinogenic Mechanisms : Understanding how such compounds interact with biological systems can help elucidate pathways leading to carcinogenesis.
Materials Science
The unique properties of this compound may lend themselves to applications in materials science, particularly in the development of:
- Polymeric Materials : Its reactive amine group can be utilized in polymerization processes to create novel materials with specific properties.
Case Studies and Research Findings
While direct case studies specifically focusing on this compound are scarce, related research on similar compounds provides valuable insights:
Study Focus | Findings |
---|---|
Anticancer Activity | A study on similar trifluoromethyl-substituted anilines showed significant cytotoxicity against breast cancer cell lines (PMID: 18842621). |
Environmental Impact | Research indicates that heterocyclic amines can form DNA adducts via metabolic activation, leading to increased cancer risk (PMID: 8319619). |
Material Development | Investigations into polymeric applications highlighted the importance of amine functionalities in creating durable materials (Academia.edu). |
Properties
Molecular Formula |
C10H9BrF3N |
---|---|
Molecular Weight |
280.08 g/mol |
IUPAC Name |
1-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H9BrF3N/c1-2-9(15)6-3-7(10(12,13)14)5-8(11)4-6/h2-5,9H,1,15H2 |
InChI Key |
XNDPJLAOLSIKQX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC(=CC(=C1)Br)C(F)(F)F)N |
Origin of Product |
United States |
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